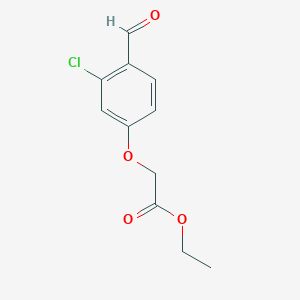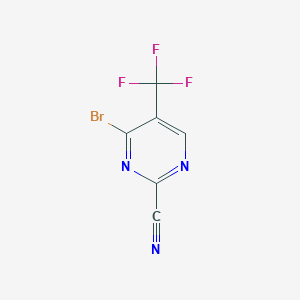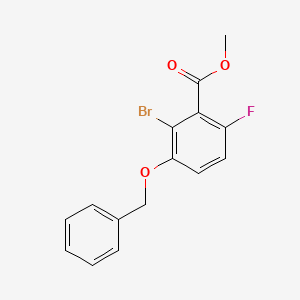
Methyl 2-bromo-3-(benzyloxy)-6-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-3-(benzyloxy)-6-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom, a benzyloxy group, and a fluorine atom attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-(benzyloxy)-6-fluorobenzoate typically involves multi-step organic reactions. One common method includes the bromination of a precursor benzoate compound followed by the introduction of the benzyloxy and fluorine groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-bromo-3-(benzyloxy)-6-fluorobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoates, while coupling reactions can produce complex biaryl compounds.
Applications De Recherche Scientifique
Methyl 2-bromo-3-(benzyloxy)-6-fluorobenzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-bromo-3-(benzyloxy)-6-fluorobenzoate involves its interaction with specific molecular targets. The presence of the bromine, benzyloxy, and fluorine groups allows the compound to engage in various chemical interactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-bromo-3-(benzyloxy)-4-fluorobenzoate
- Methyl 2-bromo-3-(benzyloxy)-5-fluorobenzoate
- Methyl 2-bromo-3-(benzyloxy)-6-chlorobenzoate
Uniqueness
Methyl 2-bromo-3-(benzyloxy)-6-fluorobenzoate is unique due to the specific positioning of the bromine, benzyloxy, and fluorine groups on the benzoate core. This
Propriétés
Formule moléculaire |
C15H12BrFO3 |
|---|---|
Poids moléculaire |
339.16 g/mol |
Nom IUPAC |
methyl 2-bromo-6-fluoro-3-phenylmethoxybenzoate |
InChI |
InChI=1S/C15H12BrFO3/c1-19-15(18)13-11(17)7-8-12(14(13)16)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Clé InChI |
DOPNRCAXOWSFMC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1Br)OCC2=CC=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2-Pyridin-2-ylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13888973.png)
![6-Methyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13888985.png)



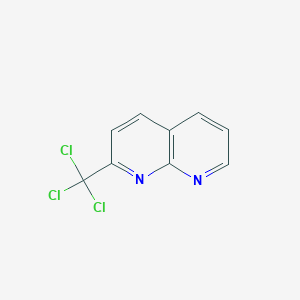
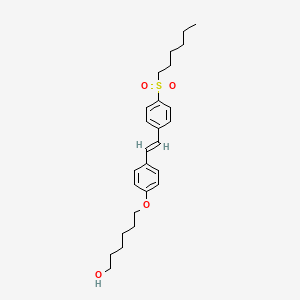
![1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B13889022.png)
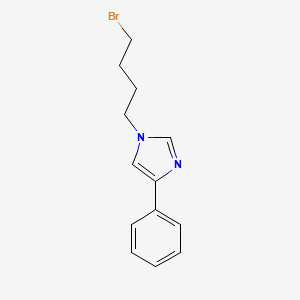


![N-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B13889034.png)
